
Inosine-5'-diphosphate trisodium salt
Overview
Description
Inosine-5’-diphosphate trisodium salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a salt form of inosine diphosphate, which is a nucleoside diphosphate. This compound is often used in biochemical and molecular biology research due to its involvement in energy transfer and signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine-5’-diphosphate trisodium salt can be synthesized through enzymatic or chemical methods. One common approach involves the phosphorylation of inosine monophosphate using specific kinases. The reaction conditions typically require a buffered aqueous solution and the presence of ATP as a phosphate donor.
Industrial Production Methods: Industrial production of inosine-5’-diphosphate trisodium salt often involves microbial fermentation processes. Bacterial strains capable of producing inosine monophosphate are cultivated, and the compound is subsequently phosphorylated and purified to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Inosine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine-5’-triphosphate.
Reduction: Reduction reactions can convert it back to inosine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed under basic conditions.
Major Products:
Oxidation: Inosine-5’-triphosphate.
Reduction: Inosine monophosphate.
Substitution: Various substituted inosine derivatives.
Scientific Research Applications
Biochemical Research
Role in Nucleotide Metabolism
IDP serves as a substrate in studies related to nucleotide metabolism and signal transduction pathways. It is crucial for understanding cellular processes such as energy transfer and metabolic regulation. Research has shown that IDP can influence the activity of various enzymes involved in these pathways, providing insights into cellular signaling mechanisms.
Case Study: Enzyme Kinetics
A study demonstrated that IDP could replace ATP in certain enzymatic reactions, allowing researchers to investigate the kinetics of enzymes like hexokinase D. The results indicated that using IDP altered the enzyme's co-operativity with glucose, highlighting its utility in enzyme kinetics studies .
Pharmaceutical Development
Therapeutic Applications
IDP is being explored for its potential in drug formulation, particularly for therapies targeting metabolic disorders and cardiovascular diseases. Its ability to modulate enzyme activity makes it a candidate for developing drugs aimed at specific metabolic pathways.
Case Study: Antiviral Properties
Research has indicated that IDP exhibits antiviral properties, inhibiting the replication of viruses such as herpes and influenza. This has led to investigations into its use as a therapeutic agent in treating viral infections .
Cell Culture Systems
Enhancement of Cell Growth
In cell culture applications, IDP is known to enhance cell viability and growth. It is often included in culture media to support the proliferation of various cell types, making it essential for researchers in biotechnology and regenerative medicine.
Case Study: Stem Cell Research
In regenerative medicine studies, IDP has been utilized to promote the growth of stem cells in vitro. This application is crucial for developing therapies aimed at tissue regeneration and repair .
Enzyme Activity Assays
Measurement of Enzyme Kinetics
IDP is commonly used in enzyme activity assays to measure the kinetics of various enzymes. It provides a reliable substrate for assays designed to study enzyme inhibition and activation.
Case Study: ATPases and GTPases
IDP has been employed as an alternative substrate for ATPases and GTPases in kinetic studies. These studies help elucidate the binding interactions and activation mechanisms of these critical enzymes .
Gene Therapy Research
Role in Gene Delivery Systems
IDP plays a significant role in developing gene delivery systems, particularly those involving viral vectors. Its incorporation into these systems can enhance the efficiency of gene transfer.
Case Study: Genetic Engineering Techniques
Recent advancements have shown that using IDP can improve the stability and efficacy of plasmid DNA during transfection processes, making it a valuable component in gene therapy research .
Summary Table of Applications
Application Area | Description | Case Studies |
---|---|---|
Biochemical Research | Substrate for nucleotide metabolism studies; influences enzyme activity | Impact on hexokinase D kinetics |
Pharmaceutical Development | Potential therapeutic agent for metabolic disorders; antiviral properties | Inhibition of herpes and influenza virus replication |
Cell Culture Systems | Enhances cell growth and viability; essential for stem cell research | Promotes growth in regenerative medicine applications |
Enzyme Activity Assays | Used to measure enzyme kinetics; provides insights into enzyme inhibition | Kinetic studies on ATPases and GTPases |
Gene Therapy Research | Enhances gene delivery systems; improves plasmid DNA stability | Increased efficiency in transfection processes |
Mechanism of Action
The mechanism of action of inosine-5’-diphosphate trisodium salt involves its role as a substrate for various enzymes. It participates in phosphorylation and dephosphorylation reactions, which are critical for energy transfer and signal transduction. The compound interacts with molecular targets such as kinases and phosphatases, influencing cellular processes like metabolism and gene expression.
Comparison with Similar Compounds
Inosine-5’-monophosphate: A precursor in the synthesis of inosine-5’-diphosphate.
Inosine-5’-triphosphate: An oxidized form of inosine-5’-diphosphate.
Guanosine-5’-diphosphate: Another nucleoside diphosphate with similar biochemical roles.
Uniqueness: Inosine-5’-diphosphate trisodium salt is unique due to its specific role in energy transfer and signal transduction pathways. Its trisodium salt form enhances its solubility and stability, making it particularly useful in biochemical research and industrial applications.
Biological Activity
Inosine-5'-diphosphate trisodium salt (IDP) is a nucleotide that plays a significant role in various biological processes, including nucleotide metabolism, signal transduction, and cellular energy dynamics. This article explores its biological activity, applications in research, and findings from recent studies.
This compound is composed of the following elements:
- Chemical Formula: C10H11N4O11P2Na3
- Molecular Weight: 405.18 g/mol
This compound is a derivative of inosine monophosphate (IMP) and serves as a crucial intermediate in the synthesis of adenosine triphosphate (ATP) and other nucleotides.
Biological Functions
IDP is involved in several critical biological activities:
- Nucleotide Metabolism : IDP acts as a substrate in nucleotide biosynthesis pathways, facilitating the production of ATP, which is essential for cellular energy.
- Signal Transduction : It plays a role in intracellular signaling pathways, particularly those involving G-proteins and kinases, impacting cellular responses to various stimuli.
- Cell Growth and Proliferation : IDP enhances cell viability and growth in culture systems, making it valuable in biotechnology and regenerative medicine applications.
Applications in Research
IDP is widely utilized across various research fields:
- Biochemical Research : As a substrate for studying nucleotide metabolism and enzyme kinetics.
- Pharmaceutical Development : In drug formulation targeting metabolic disorders and cardiovascular diseases.
- Gene Therapy : Assisting in the development of gene delivery systems.
Research Findings
Recent studies have highlighted the multifaceted roles of IDP in biological systems:
Table 1: Effects of Inosine-5'-diphosphate on Cellular Processes
Study | Model | Findings |
---|---|---|
Wang et al. (2020) | Melanoma mice | Enhanced immunotherapy efficacy by supporting T cell function. |
Lima et al. (2020) | Hypercholesterolemic rats | Reduced atherogenic index; activated eNOS pathway. |
Kamatani et al. (2019) | Mitochondrial disease patients | Increased ATP levels; improved metabolic indices. |
Guo et al. (2021) | LPS-injected mice | Suppressed inflammatory cytokines; preserved liver function. |
Case Studies
-
Dietary Supplementation in Livestock :
A study investigated the effects of IDP supplementation on finishing pigs, revealing improved mitochondrial respiratory efficiency and reduced liver lipid peroxidation when supplemented with IDP, indicating its potential to enhance metabolic health and oxidative stress resistance . -
Immunomodulatory Effects :
Inosine has been shown to modulate immune responses effectively. For instance, treatment with inosine increased the proliferation and function of effector T cells in melanoma models, suggesting its utility in enhancing cancer immunotherapy . -
Cardiovascular Health :
Research indicated that IDP supplementation could alleviate platelet aggregation and improve endothelial function by activating nitric oxide synthase (eNOS), thus providing protective effects against cardiovascular diseases .
Properties
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIQGMJSIPVOOS-MSQVLRTGSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4Na3O11P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301035930 | |
Record name | Inosine 5'-diphosphate sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301035930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71672-86-1, 81012-88-6 | |
Record name | Inosine 5'-(trihydrogen diphosphate), trisodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inosine 5'-diphosphate sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301035930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Inosine 5'-(trihydrogen diphosphate), trisodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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